(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
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Overview
Description
trans-Octahydrodipyrido[1,2-a1’,2’-d]pyrazine-6,12(2H,6aH)-dione: is a heterobicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is part of the broader class of octahydro-2H-pyrazino[1,2-a]pyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione typically involves multi-step procedures. One notable method is the one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Another approach involves a 7-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method and other multi-step synthetic routes suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a β-turn mimetic and its interaction with biological targets.
Mechanism of Action
The mechanism of action of trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it modulates serotonin signaling, which can influence mood and behavior. As an inhibitor of IgE, it may prevent allergic responses by blocking the interaction between IgE and its receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other octahydro-2H-pyrazino[1,2-a]pyrazines and their derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets trans-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione apart is its specific substitution pattern and the resulting pharmacological properties. Its ability to act as a β-turn mimetic and its diverse biological activities make it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10+ |
InChI Key |
DVUOUKHMQDFLFQ-AOOOYVTPSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@H]3C2=O |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origin of Product |
United States |
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